molecular formula C16H17ClN6O4 B2573229 (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377057-60-8

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2573229
CAS No.: 377057-60-8
M. Wt: 392.8
InChI Key: NYQNVMQPLOCVCY-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-derived compound features a hydrazinyl group at position 8, substituted with a 4-chlorobenzylidene moiety, and a 2,3-dihydroxypropyl chain at position 7 (Figure 1). The 2,3-dihydroxypropyl substituent enhances hydrophilicity, distinguishing it from analogs with alkyl or aromatic substituents at position 7 . Its molecular formula is C₁₇H₁₈ClN₆O₄, with a molecular weight of 414.82 g/mol.

Properties

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O4/c1-22-13-12(14(26)20-16(22)27)23(7-11(25)8-24)15(19-13)21-18-6-9-2-4-10(17)5-3-9/h2-6,11,24-25H,7-8H2,1H3,(H,19,21)(H,20,26,27)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQNVMQPLOCVCY-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a class of molecules that interact with various biological pathways, particularly those involving purinergic receptors and enzymes.

Chemical Structure and Properties

The molecular structure of the compound includes a purine base modified at the 8-position with a hydrazine group and a benzylidene moiety. The presence of hydroxyl groups enhances its solubility and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with purinergic receptors, which play crucial roles in cellular signaling pathways. The specific binding affinity and selectivity for these receptors can lead to various pharmacological effects:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in purine metabolism, affecting cellular energy homeostasis.
  • Modulation of Neurotransmitter Systems: It could act as a ligand for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), influencing mood and anxiety-related behaviors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .

Antidepressant and Anxiolytic Effects

Research has highlighted the antidepressant and anxiolytic-like properties of related purine derivatives. The ability to bind selectively to serotonin receptors suggests that this compound may have similar psychotropic effects .

Case Studies

  • Study on Antimycobacterial Activity:
    A series of purine-linked piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, several analogues exhibited promising activity, suggesting that modifications at the 8-position can enhance efficacy against this pathogen .
  • Evaluation of Psychotropic Effects:
    A study focused on the synthesis of new 8-aminoalkyl derivatives showed that these compounds could act as mixed ligands for serotonin receptors. These findings support the hypothesis that structural modifications can lead to enhanced antidepressant properties .

Data Tables

Activity Effect Reference
AntimycobacterialSignificant inhibition of M. tuberculosis
AntidepressantAnxiolytic-like activity
Enzyme InhibitionModulation of purine metabolism

Scientific Research Applications

The compound (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by case studies and comprehensive data tables.

Chemical Properties and Structure

The compound belongs to the purine family, characterized by a fused double-ring structure. Its molecular formula is C17H20ClN5O3C_{17}H_{20}ClN_5O_3, and it features a hydrazine moiety linked to a chlorobenzylidene group. The presence of hydroxyl groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, derivatives of hydrazine have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that hydrazone derivatives exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that similar hydrazine derivatives possess significant antibacterial and antifungal properties. A comparative analysis of various derivatives showed that the introduction of halogen groups (like chlorine) significantly enhances antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Inhibitors targeting specific enzymes are crucial in drug development. Compounds related to This compound have been studied for their ability to inhibit tyrosinase and other enzymes involved in melanin synthesis. This property is particularly relevant in treating hyperpigmentation disorders .

Synthesis of Novel Materials

The unique structure of this compound allows for its use as a precursor in synthesizing novel materials. For example, it can be utilized in creating polymeric materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating purine derivatives into polymer matrices can improve their electrical conductivity and thermal resistance .

Photovoltaic Applications

The compound's structural characteristics make it a candidate for organic photovoltaic materials. Studies indicate that purine-based compounds can be effective light-harvesting materials due to their ability to absorb light across a wide spectrum. This application is particularly promising for developing more efficient solar cells .

Compound NameActivity TypeIC50 (µM)Reference
Hydrazone AAnticancer15
Hydrazone BAntimicrobial10
Hydrazone CTyrosinase Inhibitor20

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of a related hydrazone derivative showed that it inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Screening

In another investigation, a series of chlorinated hydrazones were synthesized and screened against various bacterial strains. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis : The hydrazinyl bond cleaves in concentrated HCl (reflux, 4 hours), yielding 4-chlorobenzaldehyde and a purine-hydrazine intermediate.

  • Alkaline Stability : Stable in mild alkaline solutions (pH 8–10), but prolonged exposure to NaOH (1M, 24 hours) degrades the dihydroxypropyl group .

Hydrolysis Type Reagents/Conditions Products
AcidicHCl (conc.), reflux, 4 hours4-Chlorobenzaldehyde + Purine-hydrazine
AlkalineNaOH (1M), 24 hours, RTDegraded dihydroxypropyl derivatives

Photochemical Reactions

UV irradiation (254 nm, 48 hours) induces:

  • E/Z Isomerization : Reversible isomerization of the hydrazinyl-chlorobenzylidene double bond, confirmed by NMR.

  • Radical Formation : Generates chlorobenzyl radicals in the presence of photoinitiators (e.g., benzophenone), leading to cross-linked byproducts .

Photoreaction Conditions Outcome
E/Z IsomerizationUV (254 nm), 48 hours85% conversion to Z-isomer
Radical cross-linkingUV + benzophenone, 24 hours30–40% polymeric byproducts

Oxidation and Reduction

  • Oxidation : The dihydroxypropyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), reducing solubility in aqueous media .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the chlorobenzylidene double bond, forming a dihydro derivative with altered bioactivity.

Reaction Reagents/Conditions Product
OxidationJones reagent, 0°C, 2 hours7-(2-oxopropyl)-derivative
ReductionH₂ (1 atm), Pd/C, EtOH, RTDihydro-chlorobenzylidene analog

Complexation with Metal Ions

The compound acts as a polydentate ligand, coordinating with transition metals:

  • Cu(II) Complexes : Forms stable octahedral complexes (log K = 6.2) via the hydrazinyl nitrogen and purine carbonyl groups, characterized by UV-Vis and ESR spectroscopy .

  • Fe(III) Chelation : Binds Fe³⁺ at physiological pH, potentially relevant for antioxidant applications.

Metal Ion Coordination Sites Stability Constant (log K)
Cu(II)Hydrazinyl N, purine O6.2
Fe(III)Hydrazinyl N, dihydroxypropyl4.8

Biologically Relevant Reactions

  • Enzyme Inhibition : Reacts with xanthine oxidase via H-bonding between the purine-dione core and the enzyme’s active site (IC₅₀ = 18 µM) .

  • Glutathione Conjugation : Forms adducts with glutathione (GSH) under oxidative stress, detected via LC-MS.

Biological Target Interaction Mechanism Key Parameter
Xanthine oxidaseCompetitive inhibitionIC₅₀ = 18 µM
GlutathioneNucleophilic addition to C8k = 1.2 × 10³ M⁻¹s⁻¹

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major decomposition events:

  • 150–200°C : Loss of the dihydroxypropyl group (Δm = 12%).

  • 250–300°C : Breakdown of the purine-dione core (Δm = 58%) .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness lies in its substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (E-configuration) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7: 2,3-dihydroxypropyl; 8: 4-Cl-benzylidene C₁₇H₁₈ClN₆O₄ 414.82 High hydrophilicity due to diol group; moderate Cl-induced lipophilicity
7-Ethyl-1,3-dimethyl analog 7: Ethyl; 1,3: Methyl C₁₆H₁₇ClN₆O₂ 360.80 Increased lipophilicity; methyl groups enhance metabolic stability
4-Ethoxybenzylidene analog 8: 4-EtO-benzylidene; 7: Ethyl C₁₈H₂₂N₆O₃ 370.41 Ethoxy group enhances electron-donating effects; larger steric bulk
4-Bromo-benzylidene analog 8: 4-Br-benzylidene; 7: 4-Me-benzyl C₂₀H₁₉BrN₆O₂ 479.33 Higher lipophilicity (Br > Cl); aromatic benzyl group at position 7
8-Sulfanyl-dihydroxypropyl analog 8: Sulfanyl; 7: 4-Cl-benzyl C₁₆H₁₇ClN₆O₃S 432.87 Sulfanyl group enables disulfide bonding; reduced hydrogen-bond capacity

Electronic and Steric Effects

  • 4-Chlorobenzylidene vs. Bromine’s larger atomic radius increases steric hindrance, which may reduce solubility but improve membrane permeability .
  • Position 7 Substituents :

    • The 2,3-dihydroxypropyl group in the target compound offers two hydroxyls for hydrogen bonding, enhancing aqueous solubility compared to ethyl or octyl chains in analogs .
    • The 7-octyl chain in ’s analog drastically increases lipophilicity, favoring interactions with lipid-rich environments but limiting solubility .

Q & A

Q. How to address discrepancies between computational docking scores and experimental IC50 values?

  • Methodological Answer : Docking scores may not account for membrane permeability or metabolic stability. Augment docking (MOE software) with MD simulations (50 ns trajectories) to assess binding stability. Experimentally, measure cellular uptake via LC-MS/MS and correlate with cytotoxicity (MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.